molecular formula C19H17N5O3S B11027800 2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11027800
M. Wt: 395.4 g/mol
InChI Key: ITHMXKNSEWJTSB-UHFFFAOYSA-N
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Description

The compound you’ve mentioned is a novel heterocyclic derivative. Its full chemical name is quite a mouthful, so let’s break it down:

    IUPAC Name: 2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

In simpler terms, it contains a benzimidazole core, a furan ring, and a thiazole ring

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps

    Key Precursor: Start with N-(1H-benzimidazol-2-yl)carbonyl hydrazide (2), which is prepared by coupling 2-aminobenzimidazole (1) with malononitrile in pyridine.

    Amidation Reactions: Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, etc.) in boiling ethanol to yield different acrylonitrile derivatives (3–8).

    Hydrazine Behavior: Compound 2 also reacts with hydrazine hydrate to produce 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).

    Further Transformations: Additional reactions involve cyclization, esterification, and imine formation to obtain various derivatives (11–18).

Industrial Production:: While specific industrial methods are proprietary, the synthetic routes can be adapted for large-scale production.

Chemical Reactions Analysis

This compound likely undergoes various reactions:

    Oxidation: Potential oxidation reactions due to the presence of amine and thiazole moieties.

    Substitution: Nucleophilic substitution reactions at the carbonyl or amino groups.

    Reduction: Reduction of the azo group in certain derivatives.

    Common Reagents: Ethanol, sodium ethoxide, hydrazine hydrate, and various amines.

    Major Products: The derivatives formed (3–18) exhibit diverse structures and properties.

Scientific Research Applications

This compound has promising applications:

    Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Chemistry: Explore its reactivity in organic synthesis.

    Biology: Assess its impact on cellular processes.

    Industry: Consider its use in materials science or drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related heterocyclic structures. Its uniqueness lies in the combination of benzimidazole, furan, and thiazole rings.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17N5O3S/c1-11-16(17(26)23-18-21-14-7-3-4-8-15(14)22-18)28-19(20-11)24(12(2)25)10-13-6-5-9-27-13/h3-9H,10H2,1-2H3,(H2,21,22,23,26)

InChI Key

ITHMXKNSEWJTSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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